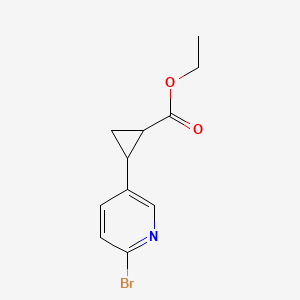
Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H12BrNO2 It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the 6th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-bromopyridine-3-carboxaldehyde with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed under mild conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized carboxylic acids, and reduced cyclopropane compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate
- Ethyl 2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylate
- Ethyl 2-(6-iodopyridin-3-yl)cyclopropane-1-carboxylate
Uniqueness
Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZYDYNSRKGJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














